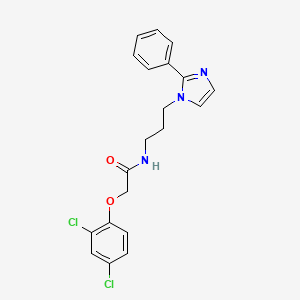

![molecular formula C21H20ClN3O2S B2756062 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide CAS No. 895782-82-8](/img/structure/B2756062.png)

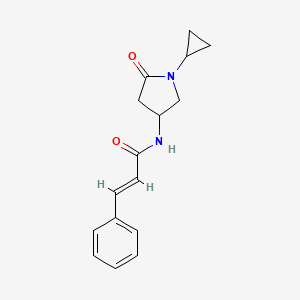

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain several functional groups, including a thiazole ring (a type of heterocyclic ring containing sulfur and nitrogen), a chlorophenyl group (a benzene ring with a chlorine atom), and an ethanediamide group (a type of amide). These functional groups are common in many pharmaceuticals and synthetic compounds .

Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution, and the amide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and density can be determined experimentally. Some similar compounds have been reported to have a density of around 1.112 g/mL at 25 °C .Scientific Research Applications

Electrochemical and Electrochromic Properties

Research on donor-acceptor type monomers, including those with thiazolyl and chlorophenyl groups, has shown that these compounds exhibit significant electrochemical activity and can undergo electropolymerization to form films with well-defined oxidation and reduction processes. Such materials are explored for their electrochromic properties, showing potential for applications in smart windows, displays, and low-energy consumption devices (Hu et al., 2013).

Antimicrobial and Anticancer Activity

Compounds with chlorophenyl and pyrazolyl moieties have been synthesized and evaluated for their antimicrobial and anticancer activity. Some of these synthesized compounds demonstrated higher anticancer activity compared to reference drugs, indicating their potential as therapeutic agents (Hafez et al., 2016).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, especially those with chlorophenyl groups, have been studied for their corrosion inhibition performances on iron metal. Theoretical studies, including density functional theory (DFT) calculations and molecular dynamics simulations, support the experimental findings, suggesting these compounds can serve as effective corrosion inhibitors (Kaya et al., 2016).

GPR14/Urotensin-II Receptor Agonist

Discovery of nonpeptidic agonists of the urotensin-II receptor, such as compounds with chlorophenyl and dimethylaminoethyl groups, highlights the potential of structurally related compounds in drug development, particularly in modulating physiological processes related to this receptor (Croston et al., 2002).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,6-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c1-13-4-3-5-14(2)18(13)25-20(27)19(26)23-11-10-17-12-28-21(24-17)15-6-8-16(22)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHANVBFJNLJNRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2755981.png)

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2755982.png)

![3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2755984.png)

![4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2755989.png)

![2,3-Dimethyl-1-phenyl-4-({[(2-phenylethyl)amino]thioxomethyl}amino)-3-pyrazoli n-5-one](/img/structure/B2755991.png)

![N-(cyanomethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N-phenylacetamide](/img/structure/B2755992.png)

![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2755999.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2756000.png)